1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride

Description

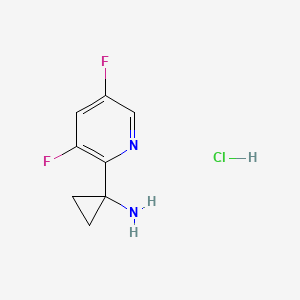

Chemical Structure: The compound features a cyclopropane ring directly bonded to an amine group, which is further substituted with a 3,5-difluoropyridin-2-yl moiety. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Molecular Formula: C₈H₈ClF₂N₂ (base: C₈H₉F₂N₂ + HCl).

Key Features:

- 3,5-Difluoropyridine: Fluorine atoms at positions 3 and 5 increase electronegativity and hydrogen-bonding capacity.

- Hydrochloride Salt: Improves aqueous solubility, critical for bioavailability in drug formulations.

This compound is a building block in medicinal chemistry, likely used in the synthesis of kinase inhibitors or antimicrobial agents due to its structural resemblance to fluoroquinolone precursors (e.g., delafloxacin derivatives) .

Properties

Molecular Formula |

C8H9ClF2N2 |

|---|---|

Molecular Weight |

206.62 g/mol |

IUPAC Name |

1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H8F2N2.ClH/c9-5-3-6(10)7(12-4-5)8(11)1-2-8;/h3-4H,1-2,11H2;1H |

InChI Key |

ZOCJWRBDKODMKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=C(C=N2)F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine Hydrochloride

Detailed Synthetic Steps

Cyclopropanation

- The cyclopropane ring is typically constructed via carbene insertion methods. Common approaches include the reaction of alkenes with diazo compounds catalyzed by transition metals or the Simmons-Smith reaction using diiodomethane and zinc-copper couple.

- Anhydrous conditions are critical to prevent side reactions during this step.

- The stereochemistry of the cyclopropane ring can be controlled by choice of catalyst and reaction conditions.

Pyridine Ring Substitution

- The 3,5-difluoropyridin-2-yl substituent is introduced through nucleophilic aromatic substitution or cross-coupling reactions using halogenated pyridine derivatives.

- Bases such as potassium carbonate or organic bases facilitate the substitution.

- Fluorination at the 3 and 5 positions of the pyridine ring may be achieved by starting from appropriately fluorinated pyridine precursors or by selective fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid in a polar solvent such as ethanol or isopropanol to yield the hydrochloride salt.

- This step enhances the compound's solubility and stability for handling and storage.

Comparative Synthetic Routes and Industrial Relevance

While direct literature on this exact compound is limited, analogous compounds such as 1-(3,4-difluorophenyl)cyclopropanamine hydrochloride have well-documented synthetic pathways that inform the preparation of the target compound:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Halogenated benzene, chloroacetyl chloride, AlCl3 | Functionalizes aromatic ring for cyclopropanation |

| 2 | Cyclopropanation | Ethyl diazoacetate, Ru(II) catalysts, chiral ligands | Stereoselective cyclopropane ring formation |

| 3 | Hydrolysis | NaOH, MeOH | Converts ester to acid intermediate |

| 4 | Conversion to Amine | Azide formation then reduction | Yields cyclopropanamine |

| 5 | Salt Formation | HCl in ethanol | Produces hydrochloride salt |

This approach, exemplified in patent EP2644590A1, emphasizes stereochemical control and environmentally friendly reagents, which are applicable to the synthesis of this compound with suitable modifications for the pyridine ring system.

Analytical Data and Reaction Monitoring

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic cyclopropane proton signals between δ 1.2–1.8 ppm.

- $$^{13}C$$ NMR exhibits cyclopropane carbons around δ 10–20 ppm and pyridine carbons between δ 140–160 ppm.

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular ion peak consistent with $$C8H8F2N2Cl$$ (calculated molecular weight ~213.03 g/mol).

- X-Ray Diffraction (XRD):

Reaction Monitoring Techniques

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

- Chloride ion presence is confirmed by silver nitrate precipitation test in aqueous solution.

Data Table: Summary of Preparation Parameters

| Parameter | Description | Typical Conditions | Remarks |

|---|---|---|---|

| Cyclopropanation | Carbene insertion on alkene | Anhydrous solvent, Ru(II) catalyst, diazo compound | Stereoselective control possible |

| Pyridine Substitution | Nucleophilic aromatic substitution | Halogenated pyridine, base (K2CO3), polar aprotic solvent | Fluorine substituents pre-installed or introduced |

| Fluorination | Electrophilic fluorination | Selectfluor or NFSI, mild temperature | Used if fluorines not pre-installed |

| Amine Formation | Azide intermediate reduction | Sodium azide, reducing agent (e.g., triphenylphosphine) | Avoids harsh conditions |

| Salt Formation | Acid-base reaction | HCl in ethanol or isopropanol | Enhances solubility and stability |

Research and Industrial Applications

- The compound serves as an intermediate in pharmaceutical synthesis due to its cyclopropylamine and fluoropyridine functionalities which are valuable in drug design.

- Its preparation methods are optimized for industrial scalability by employing continuous flow reactors and greener reagents to improve yield and reduce waste.

- The hydrochloride salt form is preferred for formulation due to enhanced physicochemical properties.

Chemical Reactions Analysis

1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide (NaN3) or thiourea.

Scientific Research Applications

1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.

Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridine Ring

1-(3,5-Dimethoxypyridin-4-yl)methanamine Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂O₂.

- Key Differences: Methoxy (-OCH₃) groups at positions 3 and 5 instead of fluorine. Higher molecular weight (243.74 vs. ~230 for the target compound) due to oxygen atoms.

- Implications : Methoxy groups may enhance lipophilicity but reduce target affinity in polar environments .

1-(5-Iodopyridin-2-yl)methanamine Dihydrochloride

- Molecular Formula : C₇H₈Cl₂IN₂.

- Key Differences :

- Iodine substitution at position 5 instead of fluorine.

- Significantly larger atomic radius (iodine vs. fluorine), altering steric interactions.

- Higher molecular weight (306.96 vs. ~230) due to iodine.

- Implications : Iodine’s bulkiness may hinder binding in sterically constrained active sites .

Cyclopropane Ring Modifications

1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₄H₇ClF₃N.

- Key Differences :

- Trifluoromethyl (-CF₃) group replaces the difluoropyridinyl moiety.

- Strong electron-withdrawing effect of -CF₃ enhances acidity of the amine group.

- Smaller molecular weight (177.56 vs. ~230).

1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine Hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO₂.

- Key Differences :

- Benzyl group with methoxy substitutions replaces the pyridine ring.

- Increased aromatic surface area for hydrophobic interactions.

- Implications : The benzyl group may improve blood-brain barrier penetration but reduce specificity for pyridine-dependent targets .

Positional Isomerism in Pyridine Derivatives

1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine

- Molecular Formula : C₈H₈FN₂ (base).

- Key Differences :

- Single fluorine at position 3 instead of 3,5-difluoro substitution.

- Reduced electronic effects and hydrogen-bonding capacity.

- Implications: Mono-fluoro derivatives may exhibit weaker binding to targets requiring dual electronegative substituents .

Biological Activity

1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride is a unique chemical compound with significant biological activity. Characterized by its cyclopropane structure fused with a fluorinated pyridine ring, this compound has garnered attention for its potential therapeutic applications, particularly as an orexin receptor antagonist. This article explores its biological activity, synthesis, and related research findings.

- Molecular Formula: C8H9ClF2N2

- Molecular Weight: 206.62 g/mol

- CAS Number: 1309752-35-9

Biological Activity

Research indicates that this compound exhibits notable biological activity primarily through its interaction with orexin receptors. Orexin receptors are integral to the regulation of sleep-wake cycles and appetite control.

Mechanism of Action:

- The compound acts as an orexin receptor antagonist, which can lead to alterations in sleep patterns and appetite regulation. This mechanism suggests potential applications in treating sleep disorders such as insomnia and narcolepsy.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

-

Study on Sleep Disorders:

- A study published in a pharmacological journal demonstrated that administration of this compound resulted in significant reductions in wakefulness in animal models, indicating its potential utility in managing sleep disorders.

-

Appetite Regulation:

- Another research effort highlighted the compound's role in modulating appetite through orexin receptor pathways. This study found that subjects treated with the compound exhibited reduced food intake compared to control groups.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the cyclopropane moiety.

- Introduction of the difluoropyridine substituent.

- Conversion to the hydrochloride salt form to enhance solubility and stability.

Comparison with Similar Compounds

The following table summarizes structural similarities and differences with related compounds:

| Compound Name | Molecular Formula | Similarity Level |

|---|---|---|

| 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine | C8H9FN | High |

| 1-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | C9H9ClF2N | Moderate |

| 1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | C7H11Cl2FN2 | High |

Safety and Toxicology

Safety data indicate that this compound may pose certain risks:

- Toxicity: H302 (harmful if swallowed), H315 (causes skin irritation).

These warnings necessitate careful handling and further investigation into the compound's safety profile.

Q & A

Basic: What are the recommended methods for synthesizing 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride?

Answer:

The synthesis involves multi-step organic transformations, including:

- Friedel-Crafts acylation to functionalize the pyridine ring.

- Cyclopropanation via carbene insertion or metal-catalyzed methods (e.g., Simmons-Smith reaction) to form the cyclopropane ring.

- Amine formation through Hofmann degradation or reductive amination.

- Hydrochloride salt preparation by treating the free base with HCl in a polar solvent (e.g., ethanol).

Key Considerations:

- Use anhydrous conditions during cyclopropanation to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to optimize yield .

Basic: How is the structural identity of this compound confirmed?

Answer:

Methodological Steps:

Chloride Ion Test: Dissolve 20 mg/mL in water; add silver nitrate. A white precipitate confirms chloride (Cl⁻) .

NMR Spectroscopy:

- ¹H NMR: Peaks for cyclopropane protons (δ 1.2–1.8 ppm) and pyridine fluorines (coupled splitting patterns).

- ¹³C NMR: Cyclopropane carbons (δ 10–20 ppm) and pyridine carbons (δ 140–160 ppm).

Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching C₈H₈F₂N₂Cl (calc. 213.03 g/mol) .

Advanced: What strategies address stability challenges during storage?

Answer:

- Storage Conditions:

- Temperature: –20°C in airtight, light-resistant containers.

- Solubility: Store as a lyophilized powder; reconstitute in degassed solvents (e.g., DMSO) to minimize hydrolysis.

- Stability Monitoring:

Advanced: How are conflicting spectroscopic data resolved for this compound?

Answer:

Case Example: Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or salt form (free base vs. hydrochloride).

Resolution Steps:

Compare spectra in identical solvents (e.g., D₂O vs. CDCl₃).

Validate via X-ray crystallography to confirm absolute configuration.

Cross-reference with computational models (DFT calculations for expected shifts) .

Advanced: What pharmacological applications are under investigation?

Answer:

- Target Identification:

- Kinase Inhibition: Screen against fluoropyridine-sensitive kinases (e.g., JAK2, EGFR mutants).

- CNS Penetration: Assess logP and blood-brain barrier permeability using MDCK cell assays.

- Preclinical Studies:

- In Vivo Efficacy: Use rodent models for neurodegenerative diseases (dose range: 5–50 mg/kg).

- Metabolite Profiling: Identify N-oxidation or cyclopropane ring-opening metabolites via LC-MS/MS .

Basic: How is purity assessed for this compound?

Answer:

QC Protocols:

HPLC Purity: ≥98% by reverse-phase C18 column (UV detection at 254 nm).

Elemental Analysis: Match calculated vs. observed C, H, N, Cl content (±0.4%).

Sulfated Ash: ≤0.1% per pharmacopeial guidelines .

Advanced: What safety precautions are critical for handling?

Answer:

- Hazard Mitigation:

- Use fume hoods during HCl salt preparation to avoid inhalation.

- Wear nitrile gloves; cyclopropane derivatives may sensitize skin.

- Regulatory Compliance:

- Submit Safety Data Sheets (SDS) per ECHA guidelines (Section 3.2 of REACH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.